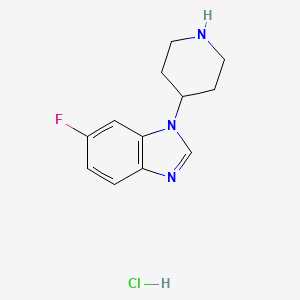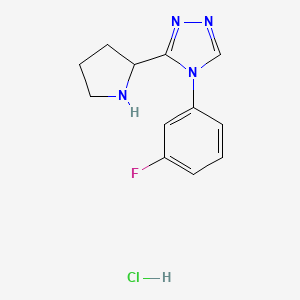![molecular formula C8H17Cl2N3O B8219523 2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride](/img/structure/B8219523.png)
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a spiro linkage, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and methanol (MeOH), with the reaction monitored by chromatography .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production. The scalability of the synthesis is crucial for industrial applications, and methods such as crystallization and recrystallization are employed to purify the final product .
化学反応の分析
Types of Reactions
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用機序
The mechanism of action of 2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atoms and the overall ring size.
9-(6-(Dimethylamino)pyrimidin-4-yl)-4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-1,4,9-triazaspiro[5.5]undecan-2-one: Another related compound with additional functional groups that impart different chemical properties.
Uniqueness
2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride is unique due to its specific spiro linkage and the arrangement of nitrogen atoms within the ring system.
特性
IUPAC Name |
2,6,10-triazaspiro[4.6]undecan-11-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-8(2-5-9-6-8)11-4-1-3-10-7;;/h9,11H,1-6H2,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPNWDIJZHIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2(CCNC2)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride](/img/structure/B8219456.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B8219463.png)



![Tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate](/img/structure/B8219493.png)

![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219514.png)

![2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B8219533.png)



